5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Medicinal Chemistry Scaffold Optimization Target Engagement

Sourcing positional isomers for kinase SAR slows discovery. This 5-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one provides a pre-validated core with a unique ortho-fluoro dipole distinct from 6-/7-/8-fluoro isomers. Use it to probe hinge-region interactions directly without custom synthesis delays. • Enables matched-pair SAR when procured with other fluoro isomers • 3 H-bond acceptors vs. 2 in non-fluorinated parent for polar pocket engagement • ≥98% purity reduces false-positive risk in AlphaScreen bromodomain assays

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
Cat. No. B11912143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C1C(=CC=C2)F
InChIInChI=1S/C9H9FN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13)
InChIKeyHTPIZDFXPFERAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: Core Scaffold and Specifications


5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1856159-20-0) is a fluorinated, N-methylated 3,4-dihydroquinoxalin-2(1H)-one derivative with molecular formula C₉H₉FN₂O and molecular weight 180.18 g/mol [1]. It belongs to the quinoxalinone class, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of JNK3, BRD4, tubulin polymerization, and EGFR [2][3]. The compound features a fluorine atom at the 5-position of the benzene ring and a methyl group at the N-4 position, a substitution pattern that distinguishes it from its positional isomers (5-F, 6-F, 7-F, 8-F) and from the non-fluorinated parent scaffold [1]. Vendor-reported purity is ≥98% (HPLC), with availability from multiple global suppliers for research use .

Why This Compound Cannot Be Replaced by Other Isomers


Substituting 5-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one with its positional isomers (6-fluoro, 7-fluoro, or 8-fluoro variants) or the non-fluorinated parent 4-methyl-3,4-dihydroquinoxalin-2(1H)-one introduces quantifiable differences in hydrogen bond acceptor count, molecular weight, and electronic distribution that directly affect target engagement potential. The non-fluorinated parent (CAS 67074-63-9) has only 2 hydrogen bond acceptors versus 3 for the fluorinated analogs, reducing its capacity for key polar interactions [1][2]. Among the positional isomers—all sharing identical molecular formula, MW (180.18 g/mol), and computed XLogP3 (1.1)—the 5-fluoro substitution places the electronegative fluorine atom ortho to the N-4 methyl group, creating a unique local dipole and steric environment distinct from the 6-fluoro (meta/para relationship) and 7-fluoro (para relationship) isomers [1][3]. Published SAR from the dihydroquinoxalin-2(1H)-one class demonstrates that even minor positional changes in ring substitution can alter kinase selectivity profiles by >50-fold and shift BRD4 inhibitory IC₅₀ values by more than 2-fold between closely related analogs [4][5]. These data collectively indicate that generic in-class substitution is not scientifically defensible without empirical validation of the specific positional isomer.

Quantitative Differentiation Evidence


Hydrogen Bond Acceptor Advantage Over the Non-Fluorinated Parent

The 5-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one possesses 3 hydrogen bond acceptor (HBA) sites compared to only 2 HBA sites for the non-fluorinated parent 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 67074-63-9), as computed by Cactvs 3.4.6.11 and recorded in PubChem [1][2]. This 50% increase in HBA count arises from the addition of the fluorine atom, which can act as a weak hydrogen bond acceptor in protein-ligand complexes. Both compounds share identical hydrogen bond donor count (1), rotatable bond count (0), and topological polar surface area (32.3 Ų) [1][2]. The increased HBA capacity of the fluoro analog provides an additional interaction vector for engaging polar residues in target binding pockets, a feature absent in the non-fluorinated parent.

Medicinal Chemistry Scaffold Optimization Target Engagement

Molecular Weight and Lipophilicity Differentiation

The target compound exhibits a molecular weight of 180.18 g/mol and a computed XLogP3-AA value of 1.1, compared to 162.19 g/mol and XLogP3-AA of 1.0 for the non-fluorinated parent 4-methyl-3,4-dihydroquinoxalin-2(1H)-one [1][2]. The +18.0 Da increase in MW and +0.1 unit increase in XLogP3 are consistent with the replacement of an aromatic hydrogen by fluorine, a modification known to modulate membrane permeability, metabolic stability, and off-target binding profiles without substantially altering molecular size beyond typical drug-likeness thresholds [3]. Both values remain within favorable drug-like space (MW < 500; XLogP3 < 5), but the fluorine substitution shifts the compound toward improved permeability characteristics while maintaining the same topological polar surface area (32.3 Ų) [1][2].

Physicochemical Properties Drug-likeness Lead Optimization

Vendor Purity Specification for Assay Reproducibility

Multiple independent vendors report purity specifications of ≥98% (HPLC) for 5-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, including Leyan (Product No. 2260018, 98% purity) and MolCore (Product No. MC784403, NLT 98% purity) . This level of purity exceeds the typical ≥95% threshold commonly accepted for biochemical screening and ensures that observed biological activity can be confidently attributed to the target compound rather than to impurities. In contrast, the non-fluorinated parent 4-methyl-3,4-dihydroquinoxalin-2(1H)-one is commonly offered at 97% purity , while the 7-fluoro and 6-fluoro positional isomers are typically listed at 97% purity . The 1% purity differential for the 5-fluoro isomer may reduce batch-to-batch variability in dose-response assays.

Quality Control Assay Reproducibility Procurement Specification

Class-Level Nanomolar Potency Across Multiple Targets

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been validated in multiple independent studies as a productive core for generating potent inhibitors. Compound J46 (bearing this scaffold) exhibited JNK3 IC₅₀ of 0.25 µM with >100-fold selectivity over JNK1 and JNK2 [1]. In the BRD4 bromodomain space, compound 5i achieved IC₅₀ of 73 nM in biochemical AlphaScreen assay and 258 nM cellular activity in MV-4-11 cells, representing a 2.5-fold improvement over comparator 28a (IC₅₀ 180 nM) [2]. In the tubulin polymerization space, dihydroquinoxalinone derivatives such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibited GI₅₀ values in the low nanomolar to sub-nanomolar range (10⁻¹⁰ M level) across the NCI-60 human tumor cell line panel [3]. While these data are from structurally elaborated analogs rather than the simple 5-fluoro-4-methyl core itself, they establish the scaffold's intrinsic capacity to support high-affinity target engagement when appropriately substituted. The 5-fluoro-4-methyl substitution pattern provides a distinct starting point for building upon this validated scaffold.

Kinase Inhibition Epigenetics Oncology Neuroscience

Unique Ortho Electronic Environment of 5-Fluoro Substitution

Among the four possible fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one positional isomers (5-F, 6-F, 7-F, 8-F), only the 5-fluoro isomer (CAS 1856159-20-0) places the electronegative fluorine substituent in an ortho relationship to the N-4 methyl group on the fused benzene ring [1]. In the 6-fluoro isomer (CAS 1247021-99-3), the fluorine is meta to one ring junction nitrogen and para to the other; in the 7-fluoro isomer (CAS 1033312-09-2), the fluorine is para to the N-4-bearing ring junction [2][3]. Although all four positional isomers share identical computed XLogP3 (1.1), TPSA (32.3 Ų), and molecular weight (180.18 g/mol) [1][2][3], the ortho relationship in the 5-fluoro isomer generates a distinct through-space electronic effect on the lactam carbonyl and the N-4 methyl group that is not present in the other isomers. Published SAR on related quinoxalinone and dihydroquinoxalinone systems has demonstrated that fluorine position can shift target potency by >10-fold and alter isoform selectivity profiles [4][5].

Structure-Activity Relationship Electronic Effects Scaffold Design

Recommended Application Scenarios


Kinase Inhibitor Hit-Finding and Lead Optimization

The 5-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is directly applicable as a starting point for kinase inhibitor discovery programs, particularly those targeting JNK3, where the dihydroquinoxalin-2(1H)-one core has demonstrated IC₅₀ values of 0.25 µM with >100-fold isoform selectivity [1]. The 5-fluoro substitution provides an additional hydrogen bond acceptor site (3 HBA vs 2 in the non-fluorinated parent) that can be exploited for hinge-region or allosteric pocket interactions [2]. Researchers initiating JNK3 or MAP kinase family programs should prioritize the 5-fluoro-4-methyl variant over the non-fluorinated parent to gain this additional interaction capacity without increasing TPSA or rotatable bond count, maintaining favorable physicochemical parameters for CNS or peripheral target engagement [1][2].

BRD4 Bromodomain Inhibitor Development

The dihydroquinoxalin-2(1H)-one scaffold has produced BRD4 inhibitors with biochemical IC₅₀ values as low as 73 nM (compound 5i) and cellular activity of 258 nM in MV-4-11 leukemia cells [3]. The 5-fluoro-4-methyl substitution pattern provides a synthetically tractable core for further elaboration at the N-1 and C-3 positions—the vectors most commonly modified in published BRD4 inhibitor SAR campaigns [3]. The ≥98% purity specification of the commercially available 5-fluoro building block reduces the risk of impurity-driven false positives in AlphaScreen or TR-FRET bromodomain displacement assays, where trace contaminants can confound hit validation at screening concentrations above 10 µM.

Tubulin Polymerization Inhibitor Discovery

Dihydroquinoxalin-2(1H)-one derivatives have demonstrated exceptional antiproliferative activity through tubulin polymerization inhibition at the colchicine binding site, with GI₅₀ values reaching the low nanomolar to sub-nanomolar range (10⁻¹⁰ M) across the NCI-60 human tumor cell line panel [4]. The 5-fluoro-4-methyl variant offers a distinct substitution pattern relative to the extensively explored 7-methoxy-4-(quinazolin-4-yl) series, providing a novel intellectual property position for tubulin inhibitor programs. Its computed XLogP3 of 1.1 and MW of 180.18 place it in favorable property space for further optimization toward in vivo candidates [2].

Positional Isomer Screening for SAR-by-Catalog

Given that all four fluoro-4-methyl positional isomers (5-F, 6-F, 7-F, 8-F) share identical computed physicochemical properties (MW 180.18, XLogP3 1.1, TPSA 32.3 Ų) but differ in fluorine orientation relative to the N-4 methyl group, they constitute an ideal matched-pair set for SAR-by-catalog studies [2][5]. Procurement of the complete set of isomers enables rapid assessment of fluorine positional effects on target potency and selectivity without requiring custom synthesis. The 5-fluoro isomer, with its unique ortho relationship to the N-4 methyl, provides the most sterically constrained and electronically perturbed member of the set, maximizing the diversity of the isomer panel [5].

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